molecular formula C22H18Cl2N2O5 B2729316 methyl 2-amino-4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758704-35-7

methyl 2-amino-4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2729316
CAS No.: 758704-35-7
M. Wt: 461.3
InChI Key: HGZKZFKFXWNILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl 2-amino-4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate belongs to the pyrano[3,2-c]pyridine class, characterized by a fused bicyclic framework. Key structural features include:

  • A furan-2-ylmethyl substituent at position 6, introducing aromatic heterocyclic diversity.
  • A methyl ester group at position 3, which may influence solubility and metabolic stability.
  • A 7-methyl group and a 5-oxo moiety, common in bioactive pyrano-pyridine derivatives.

Properties

IUPAC Name

methyl 2-amino-4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O5/c1-11-8-16-18(21(27)26(11)10-13-4-3-7-30-13)17(12-5-6-14(23)15(24)9-12)19(20(25)31-16)22(28)29-2/h3-9,17H,10,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZKZFKFXWNILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C=C3)Cl)Cl)C(=O)N1CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including anticancer, antibacterial, and anti-inflammatory effects, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the pyrano[3,2-c]pyridine class of heterocycles. Its structural features include:

  • Amino group at position 2.
  • Dichlorophenyl substitution at position 4.
  • Furan moiety at position 6.
  • Methyl and oxo groups contributing to its reactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

  • Mechanism of Action : The compound has shown potential in inhibiting cancer cell proliferation through various pathways:
    • Induction of apoptosis in cancer cells.
    • Disruption of the cell cycle in tumor cells.
    • Inhibition of tubulin polymerization, which is crucial for mitosis.
  • Case Studies :
    • A study evaluated the cytotoxic effects on human cancer cell lines with IC50 values below 10 µM for several derivatives. The most promising compounds exhibited enhanced apoptotic activity as assessed by flow cytometry .
    • Another research highlighted the compound's ability to inhibit TNF-α production in human peripheral blood mononuclear cells (hPBMC), indicating its role in inflammation-related tumor growth .

Antibacterial Activity

The compound has also demonstrated antibacterial properties against various strains of bacteria. The presence of electron-withdrawing groups like chlorines is believed to enhance its interaction with bacterial targets.

Anti-inflammatory Activity

The structural characteristics contribute to its anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action (anticancer and anti-inflammatory) suggests potential applications in treating inflammatory cancers .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the pyrano[3,2-c]pyridine scaffold significantly affect biological activity:

Substituent Effect on Activity
3,4-Dichloro phenylIncreases anticancer potency
Furan moietyEnhances interaction with biological targets
Methyl groupContributes to overall stability and reactivity

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : Using starting materials like malononitrile and various aromatic aldehydes.
  • Cyclization Processes : To form the pyrano[3,2-c]pyridine core structure.

Comparison with Similar Compounds

Structural Analogues in the Pyrano[3,2-c]pyridine Family

Table 1: Substituent Variations and Properties
Compound Name R<sup>4</sup> R<sup>6</sup> R<sup>3</sup> Melting Point (°C) Yield (%) Key References
Target Compound 3,4-dichlorophenyl Furan-2-ylmethyl Methyl ester N/A N/A N/A
Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3z) 4-methoxyphenyl H Methyl ester 241–243 62 [7]
Methyl 2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3aa) 4-methoxyphenyl Benzyl Methyl ester 193–194 59 [7]
2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-chlorophenyl 3-Pyridinylmethyl Cyano N/A N/A [10]
2-Amino-4-(furan-3-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Furan-3-yl 3-Pyridinylmethyl Cyano N/A N/A [15]
Key Observations:

Substituent Effects on Lipophilicity: The 3,4-dichlorophenyl group in the target compound likely enhances lipophilicity compared to 4-methoxyphenyl (3z, 3aa) or furan-3-yl (15) substituents. This could improve membrane permeability but reduce aqueous solubility .

Functional Group Impact: The methyl ester at R<sup>3</sup> in the target compound may confer metabolic liability compared to the cyano group in analogues (10,15), which is more hydrolytically stable .

Synthetic Yields: Yields for related compounds (59–66%) suggest moderate efficiency in pyrano[3,2-c]pyridine synthesis under reflux conditions . The target compound’s yield may vary depending on the reactivity of the 3,4-dichlorophenyl and furan-2-ylmethyl groups.

Comparison with Pyrano-Pyrazole and Pyrano-Pyran Derivatives

Table 2: Bioactive Analogues with Similar Frameworks
Compound Name Core Structure Key Substituents Reported Activity References
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) Pyrano[2,3-c]pyrazole 2-Chlorophenyl, 3-methoxyphenyl Not specified [3]
Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate (4a-j) Pyrano[2,3-b]pyridine Varied amino groups Antihypertensive (predicted) [11]
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6h) Pyrano[3,2-b]pyran 4-Chlorobenzyl, hydroxymethyl Not specified [5]
Key Observations:

Core Structure Diversity: The target compound’s pyrano[3,2-c]pyridine core differs from pyrano-pyrazoles (3s) and pyrano-pyrans (6h), which may alter π-π stacking or hydrogen-bonding interactions in biological targets .

Biological Activity Trends: Pyrano-pyridine derivatives with electron-withdrawing groups (e.g., chloro, cyano) often exhibit enhanced bioactivity, as seen in predicted antihypertensive compounds (4a-j) . The target’s 3,4-dichlorophenyl group aligns with this trend.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.